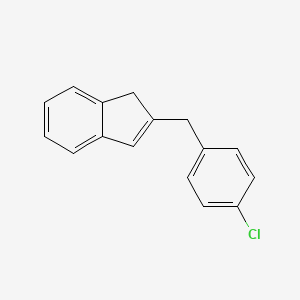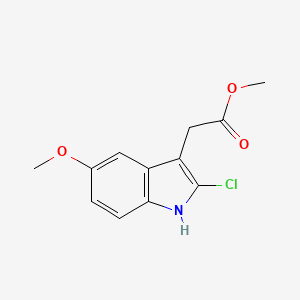
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Vue d'ensemble
Description
Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite: is a chemical compound with the molecular formula C_9H_27O_3PSi_3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of silanol and phosphite groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite typically involves the reaction of triethylsilane with phosphorus trichloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3Et3SiH+PCl3+3C5H5N→(Et3SiO)3P+3C5H5NHCl
Industrial Production Methods: Industrial production of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and phosphoric acid derivatives.
Reduction: It can be reduced to form silane and phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silanol and phosphite derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Silanol and phosphoric acid derivatives.
Reduction: Silane and phosphine derivatives.
Substitution: New silanol and phosphite derivatives with varying functional groups.
Applications De Recherche Scientifique
Chemistry: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is used as a reagent in organic synthesis, particularly in the formation of silicon-phosphorus bonds. It is also used as a precursor for the synthesis of other organosilicon compounds.
Biology: In biological research, this compound is used to study the interactions between silicon and phosphorus-containing biomolecules. It is also used in the development of silicon-based biomaterials.
Medicine: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential use in imaging and diagnostic applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical processes. It is also used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite involves the interaction of its silanol and phosphite groups with various molecular targets. The silanol group can form hydrogen bonds with other molecules, while the phosphite group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst, reagent, or stabilizer in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Silanol, 1,1,1-trimethyl-, 1,1’,1’'-phosphite: Similar in structure but with methyl groups instead of ethyl groups.
Silanol, 1,1,1-triphenyl-, 1,1’,1’'-phosphite: Contains phenyl groups instead of ethyl groups.
Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphate: Contains a phosphate group instead of a phosphite group.
Uniqueness: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is unique due to its specific combination of silanol and phosphite groups, which confer distinct reactivity and versatility. Its ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
phosphorous acid;triethyl(hydroxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H16OSi.H3O3P/c3*1-4-8(7,5-2)6-3;1-4(2)3/h3*7H,4-6H2,1-3H3;1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSQFHNSRMXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.OP(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H51O6PSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776227 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-50-5 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)



![1,2,6-Triazaspiro[2.5]oct-1-ene](/img/structure/B3244889.png)
![(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B3244895.png)
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)




![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione](/img/structure/B3244924.png)

